Flavacol - 495-98-7

Flavacol

Catalog Number: EVT-426444
CAS Number: 495-98-7
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavacol is a natural product found in Streptomyces with data available.
Classification and Source

Flavacol, scientifically known as 3,6-diisobutyl-2(1H)-pyrazinone, is classified as a heterocyclic organic compound. It is primarily derived from the fermentation processes of certain bacterial strains, specifically Streptomyces species. The compound has garnered attention due to its unique flavor profile, which mimics buttery flavors commonly used in popcorn seasoning .

Synthesis Analysis

The synthesis of flavacol involves several methods, predominantly through microbial fermentation and chemical synthesis.

  1. Microbial Fermentation: Flavacol is produced by cultivating Streptomyces sp. Pv 4-95 in a specific medium. The process includes:
    • Cultivation in a 10-liter SG medium.
    • Extraction of metabolites using ethyl acetate.
    • Multi-stage purification involving normal-phase chromatography, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to isolate flavacol .
  2. Chemical Synthesis: An alternative route involves the use of α-amino acids and their derivatives. For instance, the condensation of α-amino ketones with α-haloacetyl halides can yield pyrazinones like flavacol. The synthesis may include steps such as air oxidation of intermediate compounds to form the final product .
Molecular Structure Analysis

Flavacol has the molecular formula C12H20N2OC_{12}H_{20}N_{2}O and features a pyrazinone core structure characterized by two isobutyl groups at positions 3 and 6 of the heterocyclic ring. The canonical SMILES representation is CC(C)CC1=CN=C(C(=O)N1)CC(C)C.

Structural Characteristics

  • Functional Groups: The compound contains a ketone group (C=O) and nitrogen atoms within the pyrazinone ring.
  • Geometry: The presence of bulky isobutyl groups contributes to its spatial configuration, influencing its flavor properties.
Chemical Reactions Analysis

Key Reactions

  • Physical Reactions: Flavacol is known for forming a fine flake salt that adheres well to popcorn kernels during popping, enhancing flavor distribution.
  • Interactions with Oils: When mixed with butter-flavored oils, it enhances the buttery taste profile of popcorn.
Mechanism of Action

The mechanism by which flavacol exerts its flavor-enhancing effects involves its interaction with taste receptors on the tongue. The presence of the pyrazinone structure allows it to mimic natural buttery flavors through binding to specific receptors that perceive umami and savory tastes.

Data Insights

  • Studies indicate that flavacol's structural characteristics enable it to elicit strong sensory responses similar to those produced by naturally occurring flavor compounds .
Physical and Chemical Properties Analysis

Flavacol exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as colorless crystalline solids or fine flakes.
  • Solubility: Flavacol is soluble in organic solvents such as ethyl acetate but less soluble in water.
  • Stability: The compound shows good stability under standard storage conditions but may degrade under extreme heat or light exposure.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for pyrazinones.
  • Boiling Point: Not extensively documented due to its primary use as a flavoring agent rather than a standalone chemical compound.
Applications

Flavacol's primary application lies in the food industry, especially as a seasoning for popcorn. Its unique flavor profile makes it ideal for enhancing snacks and other food products.

Scientific Applications

  1. Flavor Enhancement: Used extensively in popcorn production for its buttery flavor.
  2. Research Studies: Investigated for potential health benefits and sensory properties in various food formulations.
  3. Microbial Metabolite Research: Studied for its biosynthetic pathways and potential derivatives that could enhance flavor profiles further .

Properties

CAS Number

495-98-7

Product Name

Flavacol

IUPAC Name

3,6-bis(2-methylpropyl)-1H-pyrazin-2-one

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

UYYRKEKHAYEACU-UHFFFAOYSA-N

SMILES

CC(C)CC1=CN=C(C(=O)N1)CC(C)C

Canonical SMILES

CC(C)CC1=CN=C(C(=O)N1)CC(C)C

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